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Clinical Trial Designs and Inclusion Criteria

The phase III "MIYABI" program comprised multiple studies to evaluate the efficacy and safety of
molidustat compared to erythropoiesis-stimulating agents (ESAs) like darbepoetin alfa [1] [2]. The core

design and patient eligibility criteria for these studies are summarized below.

Table 1: Design and Key Inclusion Criteria of Phase IIT1 MIYABI Trials

Trial Identifier Patient Key Inclusion Criteria  Trial Design & Primary Efficacy
& Name Population (Hemoglobin) Comparator Endpoint(s)

| MIYABI ND-C (NCT03350321) [1] | NDD-CKD, ESA- naive | Mean Hb between >80 and <100 g/L [2]
(approx. 8.0-10.0 g/dL) | Randomized, open-label, parallel-group vs. Darbepoetin alfa (52 weeks) [1] | ¢
Mean Hb during weeks 30-36 within target range (110-130 g/L)  Non-inferiority of Hb change from
baseline [1] | | MIYABI ND-M (NCT03350347) [1] [3] | NDD-CKD, on ESA | Mean Hb between >100 and
<130 g/L [2] (approx. 10.0-13.0 g/dL) | Randomized, open-label, parallel-group vs. Darbepoetin alfa (52
weeks) [1] | « Mean Hb during weeks 30-36 within target range (110-130 g/L) « Non-inferiority of Hb change
from baseline [1] | | MIYABI HD-M (NCT03543657) [2] | DD-CKD (Hemodialysis), on ESA | Mean Hb
between 295 and <120 g/L. (approx. 9.5-12.0 g/dL) | Randomized, double-blind, double-dummy, active-

controlled vs. Darbepoetin alfa (52 weeks) [2] | « Non-inferiority of Hb change from baseline [2] | |
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MIYABI HD-C (NCT03351166) [2] | DD-CKD (Hemodialysis), ESA- naive | Mean Hb between >80 and
<100 g/L [2] (approx. 8.0-10.0 g/dL) | Single-arm, multicenter (24-week treatment) [2] | Rate of rise in Hb
(g/L/week) at first dose change up to week 8 [2] | | MIYABI PD (NCT03418168) [2] | DD-CKD (Peritoneal
Dialysis), with or without ESA | ESA-untreated: >80 and <110 g/L; ESA-treated: >100 and <130 g/L [2] |

Single-arm, multicenter (36-week treatment) [2] | Responder rate [2] |

General Inclusion and Exclusion Principles: Across the trials, general inclusion criteria required adults
(aged >20 years in Japan trials) with a diagnosis of renal anemia due to CKD [2] [3]. Key exclusion criteria

typically encompassed conditions such as:

¢ Non-renal anemia causes

¢ Recent history of thromboembolic events or cardiovascular incidents
e Uncontrolled hypertension

e Certain types of cancer [2] [4]

Efficacy and Safety Data Summary

A 2024 meta-analysis of six randomized controlled trials provides a consolidated view of molidustat's

performance against placebos and ESAs [5] [6].

Table 2: Efficacy and Iron Metabolism Outcomes from Meta-Analysis (2024)

Patient Molidustat vs. Placebo Molidustat vs. ESA (Mean
Outcome Measure . . .

Population (Mean Difference) Difference)
Change in Hb (AHb) NDD-CKD +1.47 gl/dL (95% CI: 1.18 to +0.25 g/dL (95% CI: 0.09 to

1.75; P<0.00001) [5] [6] 0.40; P=0.002) [5] [6]

Change in Hepcidin  NDD-CKD -20.66 (95% ClI: -31.67 to -24.51 (95% CI: -29.12 to
(Ahepcidin) -9.66; P=0.0002) [5] [6] -19.90; P<0.00001) [5] [6]
Change in Iron NDD-CKD Not Reported -11.85 (95% CI: -15.52 to
(Airon) -8.18; P<0.00001) [5]
Change in TSAT NDD-CKD Not Reported -5.29 (95% CI. -6.81 to
(ATSAT) -3.78; P<0.00001) [5]
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Patient Molidustat vs. Placebo Molidustat vs. ESA (Mean
Outcome Measure ) ) )

Population (Mean Difference) Difference)
Change in Ferritin NDD-CKD -90.01 (95% CI: -134.77 to Not Significant [5]
(Aferritin) -45.25; P<0.00001) [5]
Change in Hb (AHb) DD-CKD Not Applicable -0.18 g/dL (95% CI: -0.47 to

0.11; P=0.23) [5] [6]

Safety Profile: The meta-analysis found no significant difference in the incidence of serious adverse events
(SAEs), mortality, and cardiovascular adverse events between molidustat and ESA treatment groups [5] [6].

This indicates that molidustat has a comparable safety profile to ESAs in the treatment of renal anemia.

Molecular Mechanism and Experimental Protocol

Mechanism of Action Molidustat is an oral inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-

PH). Its mechanism can be visualized as follows:
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This diagram illustrates how melidustat, by inhibiting HIF-PH, stabilizes HIF-a subunits. These subunits

dimerize with HIF-f, translocate to the nucleus, and activate the transcription of erythropoietin (EPO) and
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genes involved in iron metabolism (e.g., reducing hepcidin), thereby simultaneously stimulating

erythropoiesis and improving iron availability [5] [2] [4].

Detailed Experimental Protocol The following workflow outlines the core methodology from the phase III

studies [1] [2]:
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Key Protocol Elements:

¢ Dosing and Titration: The starting dose for molidustat was typically 75 mg once daily [2]. Doses for
both molidustat and the active comparator (darbepoetin alfa) were adjusted regularly, often every 4
weeks, using an interactive voice/web response system (IVRS) to maintain individual patient Hb
levels within a narrow target range (e.g., 2110 and <130 g/L) [1].

e Primary Endpoint Assessment: The primary efficacy endpoint was assessed during a predefined
evaluation period (e.g., weeks 30-36 of a 52-week treatment period) to measure sustained Hb control

[1] [3].
e Key Secondary Endpoints: These included responder rates, the proportion of patients with Hb
levels within the target range over time, and safety parameters [2] [3].

Conclusion and Research Implications

The clinical trial data demonstrates that molidustat is an effective oral alternative to injectable ESAs for
managing renal anemia. It is particularly effective in non-dialysis-dependent CKD patients, showing
superior hemoglobin correction compared to placebo and a slight but significant improvement over ESAs,
coupled with positive effects on iron metabolism [5] [6]. For dialysis-dependent patients, molidustat is

non-inferior to ESAs in maintaining hemoglobin levels [5] [6].

Patient-Centered Outcomes: A post-hoc analysis of the MIYABI ND-C and ND-M trials revealed that
patient-reported treatment satisfaction, especially regarding convenience, was higher with oral molidustat
than with subcutaneous darbepoetin alfa [7]. This highlights a significant potential benefit for long-term

treatment adherence in chronic conditions.

Ongoing post-marketing observational studies (e.g., NCT number not available in search results but
referenced as an active study [8]) continue to monitor the long-term safety and effectiveness of molidustat

in real-world clinical practice, which will further inform its role in treating renal anemia.
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anemia]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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